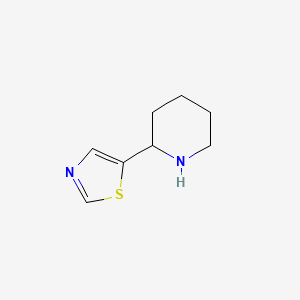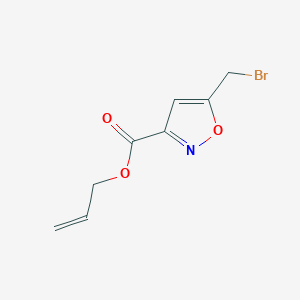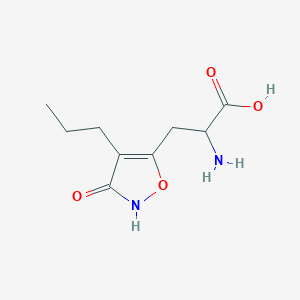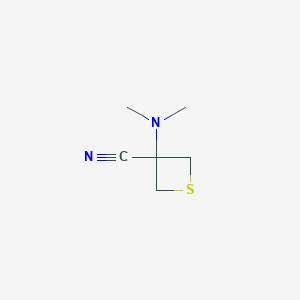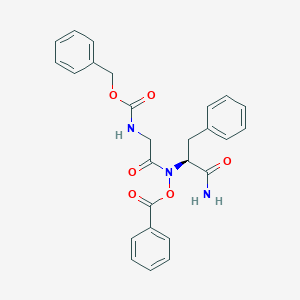
Benzyl (S)-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)amino)-2-oxoethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (S)-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)amino)-2-oxoethyl)carbamate is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural features and reactivity, making it a valuable subject of study in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)amino)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of benzyl chloroformate with an amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve the use of catalysts to enhance reaction rates and selectivity. Purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (S)-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces amine derivatives .
Wissenschaftliche Forschungsanwendungen
Benzyl (S)-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)amino)-2-oxoethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl (S)-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl carbamate
- Phenylalanine derivatives
- Carbamate esters
Uniqueness
Benzyl (S)-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)amino)-2-oxoethyl)carbamate is unique due to its specific structural configuration and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C26H25N3O6 |
|---|---|
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[2-(phenylmethoxycarbonylamino)acetyl]amino] benzoate |
InChI |
InChI=1S/C26H25N3O6/c27-24(31)22(16-19-10-4-1-5-11-19)29(35-25(32)21-14-8-3-9-15-21)23(30)17-28-26(33)34-18-20-12-6-2-7-13-20/h1-15,22H,16-18H2,(H2,27,31)(H,28,33)/t22-/m0/s1 |
InChI-Schlüssel |
NNCHXHCCHAQTQU-QFIPXVFZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)N(C(=O)CNC(=O)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N(C(=O)CNC(=O)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B15203353.png)
![4',6-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15203359.png)
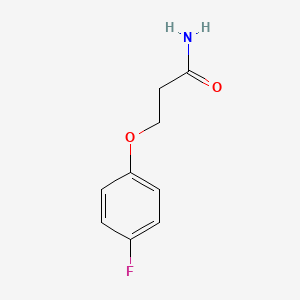

![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15203373.png)
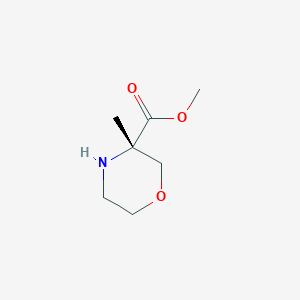
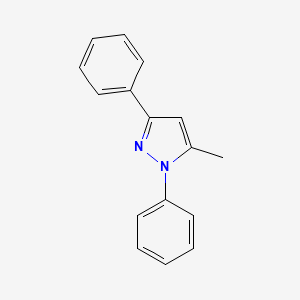

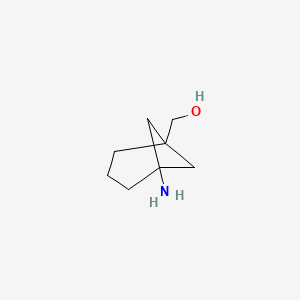
![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)
